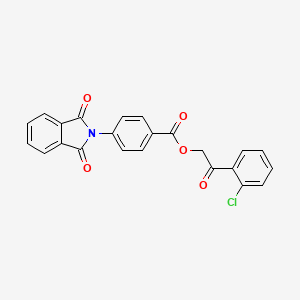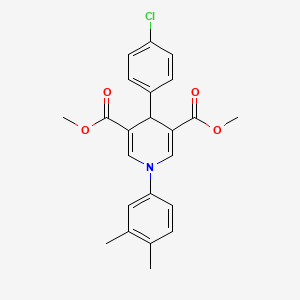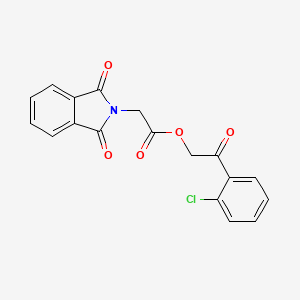
2-(2-chlorophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Descripción general
Descripción
2-(2-chlorophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CDDO-Im and has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
CDDO-Im has been extensively studied for its potential applications in various fields of science. One of the most promising applications of CDDO-Im is in the treatment of cancer. CDDO-Im has been shown to have potent anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
CDDO-Im has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells, and suppress the activation of inflammatory signaling pathways. These properties make CDDO-Im a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In addition to its anticancer and anti-inflammatory properties, CDDO-Im has also been shown to have potent antioxidant properties. It can scavenge free radicals, reduce oxidative stress, and protect cells from oxidative damage. This makes CDDO-Im a potential therapeutic agent for diseases associated with oxidative stress such as neurodegenerative diseases, cardiovascular diseases, and diabetes.
Mecanismo De Acción
The mechanism of action of CDDO-Im is complex and involves multiple pathways. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant and detoxification responses. This pathway regulates the expression of genes involved in antioxidant defense, xenobiotic metabolism, and anti-inflammatory responses.
CDDO-Im has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This pathway regulates the expression of genes involved in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, CDDO-Im can reduce inflammation and immune cell infiltration.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. It can also reduce inflammation, oxidative stress, and immune cell infiltration in various tissues. In addition, CDDO-Im has been shown to improve glucose metabolism, reduce blood pressure, and improve lipid profiles in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDDO-Im for lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, which reduces the risk of toxicity and side effects. In addition, CDDO-Im has been shown to be stable in various experimental conditions, which makes it a reliable tool for scientific research.
One of the limitations of CDDO-Im for lab experiments is its high cost. CDDO-Im is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, CDDO-Im has been shown to have low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of CDDO-Im. One direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. CDDO-Im has been shown to improve glucose metabolism and lipid profiles in animal models of these diseases, and further studies are needed to determine its potential therapeutic benefits.
Another direction is to explore the potential of CDDO-Im as an adjuvant therapy for cancer treatment. CDDO-Im has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and further studies are needed to determine its potential clinical benefits.
Finally, there is a need to explore the safety and toxicity of CDDO-Im in humans. While CDDO-Im has been shown to be safe in animal models, further studies are needed to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as CDDO-Im, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CDDO-Im has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, and has shown promising results in various experimental setups. Further studies are needed to determine its potential clinical benefits and safety in humans.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c19-14-8-4-3-7-13(14)15(21)10-25-16(22)9-20-17(23)11-5-1-2-6-12(11)18(20)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLORIMEGBZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3529689.png)
![2-({[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B3529693.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3529696.png)
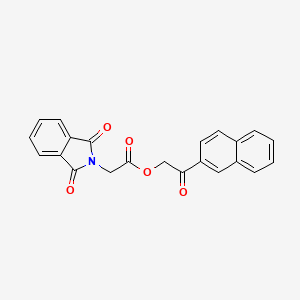
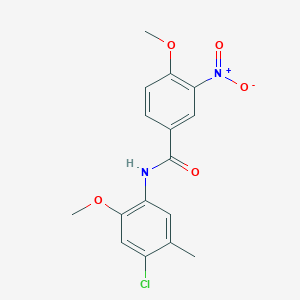
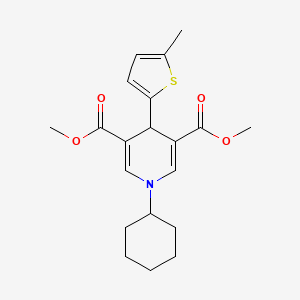
![2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3529725.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3529727.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B3529733.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B3529737.png)
![2-chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3529745.png)
